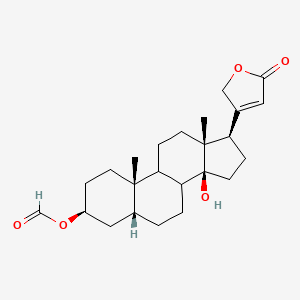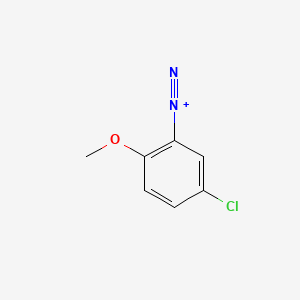
Ethanol, 2,2'-((1,1'-biadamantane)-3,3'-diyl)bis(methylimino)di-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride is a complex organic compound featuring a unique adamantane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride typically involves multiple steps. The starting material is often 1,1’-biadamantane, which undergoes a series of reactions to introduce the ethanol and methylimino groups. The final step involves the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of high-pressure reactors and continuous flow systems may be employed to increase yield and efficiency.
化学反应分析
Types of Reactions
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学研究应用
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving molecular interactions and binding studies.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action for Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The adamantane structure provides a rigid framework that can enhance binding affinity and specificity. The ethanol and methylimino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
1,1’-Biadamantane-3,3’-diamine, dihydrochloride: Similar in structure but lacks the ethanol and methylimino groups.
Adamantane derivatives: These compounds share the adamantane core but differ in functional groups attached.
Uniqueness
Ethanol, 2,2’-((1,1’-biadamantane)-3,3’-diyl)bis(methylimino)di-, dihydrochloride is unique due to its combination of the adamantane core with ethanol and methylimino groups, providing a distinct set of chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
36520-95-3 |
|---|---|
分子式 |
C26H46Cl2N2O2 |
分子量 |
489.6 g/mol |
IUPAC 名称 |
2-[[3-[3-[2-hydroxyethyl(methyl)amino]-1-adamantyl]-1-adamantyl]-methylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C26H44N2O2.2ClH/c1-27(3-5-29)25-13-19-7-20(14-25)10-23(9-19,17-25)24-11-21-8-22(12-24)16-26(15-21,18-24)28(2)4-6-30;;/h19-22,29-30H,3-18H2,1-2H3;2*1H |
InChI 键 |
ADNOXTGIKQXGLJ-UHFFFAOYSA-N |
规范 SMILES |
CN(CCO)C12CC3CC(C1)CC(C3)(C2)C45CC6CC(C4)CC(C6)(C5)N(C)CCO.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


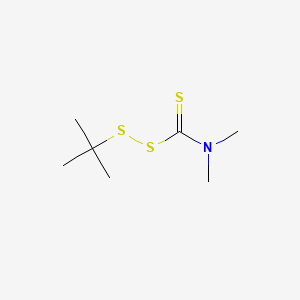
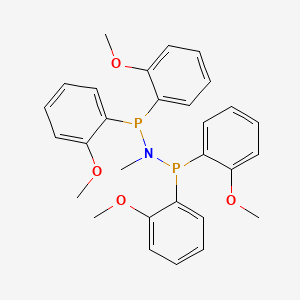
![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)

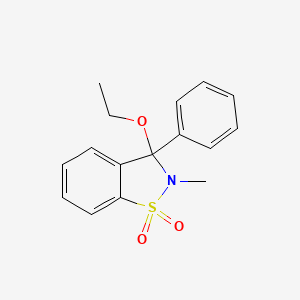
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)

